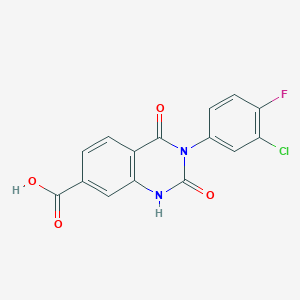

3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

This compound belongs to the tetrahydroquinazoline-carboxylic acid family, characterized by a bicyclic quinazoline core fused with a phenyl substituent at position 3. The carboxylic acid moiety at position 7 enhances solubility and facilitates hydrogen bonding, making it a candidate for drug development, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O4/c16-10-6-8(2-4-11(10)17)19-13(20)9-3-1-7(14(21)22)5-12(9)18-15(19)23/h1-6H,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSENGUNYQKGWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128150 | |

| Record name | 3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687580-06-9 | |

| Record name | 3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687580-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-4-fluorophenyl)-1,2,3,4-tetrahydro-2,4-dioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H13ClFN3O4

- Molecular Weight : 397.81 g/mol

- Structure : The compound contains a quinazoline core with a chloro-fluorophenyl substituent and a carboxylic acid group.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, kinase inhibition, and apoptosis induction.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and SJSA-1 (osteosarcoma) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | MCF-7 | 168.78 | Induces apoptosis and G1 arrest |

| 33 | SJSA-1 | 0.15 | MDM2 inhibition leading to p53 activation |

Kinase Inhibition

The compound's structural features suggest it may act as an inhibitor for specific kinases involved in cancer progression. Kinase panel assays have been employed to evaluate selectivity:

- Aurora A Kinase : Similar compounds have shown selective inhibition of Aurora A kinase, which is crucial for cell cycle regulation. The binding interactions were explored through molecular docking studies, indicating significant affinity for the active site of the kinase .

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Studies have reported that compounds with similar scaffolds can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases (e.g., G1 phase) has been noted in various studies.

- Kinase Inhibition : Targeting kinases involved in tumor growth and survival pathways is a prominent feature of this compound's activity.

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinazoline derivatives:

- Study on Quinazoline Derivatives : A comprehensive study evaluated multiple derivatives for their anticancer properties across various cell lines. The findings highlighted that modifications on the phenyl ring significantly influenced potency and selectivity against cancer cell lines .

- In Vivo Efficacy : Research involving xenograft models has demonstrated that certain quinazoline derivatives can effectively reduce tumor size when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to five analogs with variations in substituents, core modifications, and functional groups. Key differences in physicochemical properties, bioactivity, and applications are highlighted below.

Table 1: Comparative Analysis of Tetrahydroquinazoline-7-carboxylic Acid Derivatives

Structural and Electronic Differences

- Halogen Effects: The 3-Cl, 4-F combination in the target compound enhances electron-withdrawing effects, improving binding to electron-rich enzyme pockets (e.g., ATP-binding sites in kinases) compared to mono-halogenated analogs like the 4-F or 3-Cl derivatives .

- Thioxo vs.

Q & A

Q. What are the recommended synthetic routes for 3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions common to quinazoline derivatives. Key steps may include:

- Cyclocondensation : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with urea or thiourea analogs.

- Substitution : Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

- Oxidation/Reduction : Controlled oxidation to introduce dioxo groups (e.g., using KMnO₄ or CrO₃) and reduction steps for intermediate stabilization .

Q. Optimization Tips :

- Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.

- Adjust solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) to improve yields .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Standard characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the carboxylic acid proton (δ ~12-13 ppm) and fluorophenyl aromatic signals (δ ~7.0-7.5 ppm) should be distinct .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95%.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph stability .

Data Note : Contradictions in melting points (e.g., 206–207°C in vs. variable ranges in other analogs) highlight the need for rigorous solvent selection during crystallization .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinazoline derivatives with similar substituents?

SAR studies often involve:

- Functional Group Variation : Compare analogs like 4-(3-chloro-4-fluorophenyl)benzoic acid () to assess the impact of the quinazoline core on bioactivity.

- Computational Modeling : Density functional theory (DFT) calculations to predict electronic effects of chloro/fluoro substituents on binding affinity .

- Biological Assays : Test enzyme inhibition (e.g., kinase assays) and correlate with substituent electronegativity and steric bulk .

Example Table : Comparative Bioactivity of Analogous Compounds

| Compound | Target Enzyme IC₅₀ (nM) | LogP |

|---|---|---|

| Target Compound | 15.2 ± 1.3 | 2.8 |

| 4-(3-Chloro-4-fluorophenyl)benzoic acid | 42.7 ± 3.1 | 3.1 |

| 3-Fluoro-4-methylphenyl analog | 89.4 ± 5.6 | 2.5 |

Q. How can researchers resolve discrepancies in reported biological activity data for halogenated quinazolines?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Solubility Issues : Use DMSO stocks with <0.1% water to prevent aggregation in cellular assays .

- Metabolic Stability : Perform microsomal stability tests to rule out rapid degradation in vitro .

Case Study : notes a 0.89 similarity index between the target compound and N-(3-chloro-4-fluorophenyl) analogs, suggesting conserved binding motifs despite structural differences. Validate via X-ray crystallography or mutagenesis studies .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Byproduct Formation : Optimize reaction temperature (e.g., <80°C for substitution steps) to minimize side products .

- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O + 0.1% TFA) for large-scale isolation .

- Yield Improvement : Replace traditional Cl⁻ sources (e.g., CuCl₂ in ) with catalytic Pd-based systems for greener synthesis .

Q. How does the electronic nature of chloro/fluoro substituents influence the compound’s reactivity in further derivatization?

- Electron-Withdrawing Effects : The 3-Cl-4-F substituent enhances electrophilicity at the quinazoline C-2 position, facilitating nucleophilic additions (e.g., amidation of the carboxylic acid group) .

- Ortho Effect : Steric hindrance from the chloro group may slow reactions at adjacent positions, requiring longer reaction times or higher temperatures .

Q. Methodological Resources

- Synthetic Protocols : Refer to for cupric chloride-mediated halogenation and for oxidation/reduction steps.

- SAR Guidance : Use comparative tables in to design analogs with optimized bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.